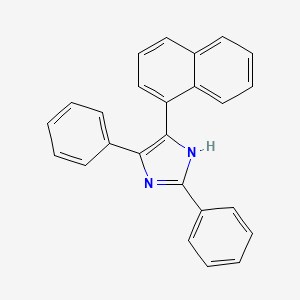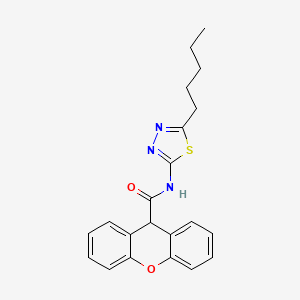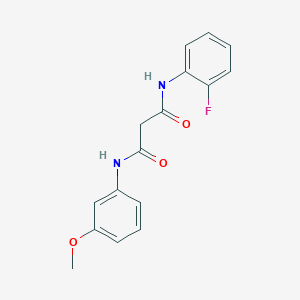![molecular formula C21H16FN3O3 B4614674 3-(2-fluorobenzyl)-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4614674.png)
3-(2-fluorobenzyl)-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves strategic construction of the pyrimidine core, followed by functionalization at key positions to introduce the desired substituents. For instance, an efficient synthesis route for a similar core structure, the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione, showcased a nearly quantitative ring-closing reaction to form the pyrido[1,2-c]pyrimidine core, indicating a scaffold for biologically active compounds (Rosen, German, & Kerns, 2009). Such methodologies could be adapted for the synthesis of 3-(2-fluorobenzyl)-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, highlighting the importance of precise functional group manipulation and ring closure strategies in constructing this complex framework.
Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidine derivatives, including variations in substituents, significantly influences their chemical behavior and potential interactions. X-ray crystallography studies of related compounds have revealed insights into the molecular conformations and the significance of hydrogen bonding and π-π stacking interactions in determining the crystal structures of such molecules (Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell, 2009). These structural characteristics are crucial for understanding the reactivity and interaction profiles of 3-(2-fluorobenzyl)-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.
Chemical Reactions and Properties
Pyrido[2,3-d]pyrimidine derivatives participate in a variety of chemical reactions, reflecting their rich chemistry and versatility as synthetic intermediates. For instance, the straightforward synthesis approach developed for pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones from 2-chloropyridine-3-carboxylic acid demonstrates the potential for functional diversity through esterification, nucleophilic aromatic substitution, and amide formation, culminating in ring closure (Jatczak, Muylaert, De Coen, Keemink, Wuyts, Augustijns, & Stevens, 2014). This methodology underscores the chemical adaptability of the pyrido[2,3-d]pyrimidine framework.
Physical Properties Analysis
The physical properties of pyrido[2,3-d]pyrimidine derivatives, such as solubility and permeability, can vary widely depending on the nature of the substituents attached to the core structure. The structural diversity of these compounds is reflected in their biopharmaceutical properties, including a broad range in solubility and permeability coefficients, highlighting the impact of molecular design on physical properties (Jatczak et al., 2014).
Applications De Recherche Scientifique
Heterocyclic Derivative Synthesis and Characterization
A study presents the synthesis and structural exploration of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, including their spectral and computational analysis. This research highlights the potential of pyrido[2,3-d]pyrimidine compounds in synthetic chemistry, providing a foundation for further modifications and applications in various fields (Ashraf et al., 2019).
Antibacterial and Anticancer Properties
Another study focuses on the synthesis of pyrimidine derivatives and their evaluation for antibacterial and anticancer activities. This indicates the potential of pyrido[2,3-d]pyrimidine derivatives in contributing to the development of new therapeutic agents (Aremu et al., 2017).
Nonlinear Optical Properties
Research on styryl dyes, including pyrimidine derivatives, explores their third-order nonlinear optical properties. Such studies demonstrate the utility of pyrido[2,3-d]pyrimidine compounds in developing materials for optical devices and technologies (Shettigar et al., 2009).
Molecular Structure and Crystallography
Investigations into the molecular and crystal structures of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones reveal insights into their chemical behavior and interactions. Such studies are crucial for understanding the properties of these compounds at a molecular level, aiding in the design of compounds with specific characteristics (Trilleras et al., 2009).
Synthesis and Reactivity
A report on the efficient synthesis of a pyrido[1,2-c]pyrimidine core highlights the potential of these compounds as scaffolds for developing biologically active molecules, underscoring their significance in medicinal chemistry and drug discovery (Rosen et al., 2009).
Propriétés
IUPAC Name |
3-[(2-fluorophenyl)methyl]-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3/c1-28-18-11-5-4-10-17(18)25-19-15(8-6-12-23-19)20(26)24(21(25)27)13-14-7-2-3-9-16(14)22/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVVFSDTXWRWSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4614596.png)

![3-[(4-ethoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4614607.png)

![2-[4-(2-furylmethyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B4614628.png)


![ethyl 4-[7-(4-nitrobenzylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate](/img/structure/B4614651.png)
![2-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4614656.png)
![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(4-methylphenyl)acrylamide](/img/structure/B4614665.png)
![N-isopropyl-2-({2-[(methylsulfonyl)(phenyl)amino]butanoyl}amino)benzamide](/img/structure/B4614667.png)
![4-sec-butyl-N-[1-(2,4-dichlorophenyl)ethyl]benzenesulfonamide](/img/structure/B4614681.png)
![8-{[4-(4-fluorophenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4614686.png)
